2-Butanone, 4-(2-furanyl)-4-hydroxy-

Description

Contextualization within Organic Chemistry and Heterocyclic Systems

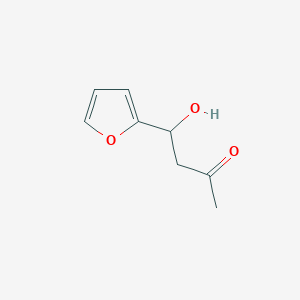

2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy-, also known as 4-hydroxy-4-(furan-2-yl)butan-2-one, is a beta-hydroxy ketone containing a furan (B31954) ring. The furan moiety, a five-membered aromatic heterocycle with one oxygen atom, is a prevalent structural motif in a vast array of natural products and biologically active compounds. researchgate.net Its derivatives are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of more complex molecular architectures. wikipedia.org

The presence of both a hydroxyl group and a ketone carbonyl group on a butanone backbone places this molecule within the class of aldol (B89426) adducts. The aldol reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, provides a powerful tool for the construction of polyfunctionalized molecules. The reactivity of both the furan ring and the beta-hydroxy ketone functionality imparts a rich and varied chemical profile to 2-Butanone, 4-(2-furanyl)-4-hydroxy-.

Rationale for Academic Investigation of 2-Butanone, 4-(2-furanyl)-4-hydroxy-

The academic interest in 2-Butanone, 4-(2-furanyl)-4-hydroxy- is largely driven by its position as a derivative of furfural (B47365), a key platform chemical obtainable from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. rsc.org As the chemical industry seeks sustainable alternatives to petrochemical feedstocks, the conversion of biomass-derived molecules into valuable chemicals and fuels has become a major research focus.

The aldol condensation of furfural with acetone (B3395972) to produce 2-Butanone, 4-(2-furanyl)-4-hydroxy- represents a significant pathway in biomass upgrading. researchgate.netmdpi.com This reaction extends the carbon chain of furfural, creating a more energy-dense molecule that can be further transformed into fuel precursors or specialty chemicals. The study of this specific aldol adduct, often referred to in the literature as FAc-OH, is crucial for understanding and optimizing these biomass conversion processes. researchgate.net

Scope and Research Objectives Pertaining to the Furan-Substituted Butanone Derivative

Research pertaining to 2-Butanone, 4-(2-furanyl)-4-hydroxy- primarily revolves around its synthesis, characterization, and subsequent chemical transformations. Key research objectives include:

Development of efficient and selective catalytic systems for the aldol condensation of furfural and acetone to maximize the yield of the desired hydroxy ketone while minimizing side reactions and the formation of the dehydrated product.

Characterization of the chemical and physical properties of 2-Butanone, 4-(2-furanyl)-4-hydroxy- to understand its stability and reactivity.

Investigation of the reaction mechanisms involved in its formation and subsequent dehydration to provide insights for catalyst design and process optimization.

Exploration of its utility as a synthetic intermediate for the production of biofuels, polymers, and other value-added chemicals through reactions such as hydrogenation, dehydration, and further condensation.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-4-hydroxybutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,7,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWQAFHFWNPRTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467586 | |

| Record name | 2-butanone, 4-(2-furanyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6050-51-7 | |

| Record name | 2-butanone, 4-(2-furanyl)-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Stereochemical Considerations of 2 Butanone, 4 2 Furanyl 4 Hydroxy

Systematic Nomenclature and Structural Representation

2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy-, with the chemical formula C₈H₁₀O₃, is known by several systematic and common names. nih.gov The nomenclature of this compound can be approached from different perspectives, each highlighting specific structural aspects.

The most common IUPAC name is 4-hydroxy-4-(furan-2-yl)butan-2-one . This name clearly indicates a four-carbon butanone backbone, with a hydroxyl group (-OH) and a furan-2-yl group attached to the fourth carbon atom. The '2-' in furan-2-yl specifies that the furan (B31954) ring is connected to the butane (B89635) chain at its second position.

Alternative names found in chemical literature and databases include:

2-Butanone, 4-(2-furanyl)-4-hydroxy- : This is a common indexing name used in chemical databases. nih.gov

4-(2-Furyl)-4-hydroxy-2-butanone : This variation emphasizes the furan substituent.

The structural representation of 2-Butanone, 4-(2-furanyl)-4-hydroxy- reveals a linear four-carbon chain. The second carbon atom is part of a carbonyl group (C=O), defining it as a ketone. The fourth carbon atom is bonded to a hydroxyl group, a hydrogen atom, a furan ring, and the rest of the butyl chain.

Interactive Data Table: Nomenclature of 2-Butanone, 4-(2-furanyl)-4-hydroxy-

| Name Type | Name |

| IUPAC Name | 4-hydroxy-4-(furan-2-yl)butan-2-one |

| CAS Index Name | 2-Butanone, 4-(2-furanyl)-4-hydroxy- |

| Other Synonyms | 4-(2-Furyl)-4-hydroxy-2-butanone |

Analysis of Stereoisomeric Forms and Chiral Centers

The structural complexity of 2-Butanone, 4-(2-furanyl)-4-hydroxy- is further enriched by the presence of a chiral center. The fourth carbon atom (C4) of the butanone chain is bonded to four different substituents:

A hydroxyl group (-OH)

A furan-2-yl group

A -CH₂-C(=O)-CH₃ group

A hydrogen atom

This asymmetry at C4 gives rise to the existence of two stereoisomers, which are non-superimposable mirror images of each other. These are known as enantiomers and are designated as (R)-4-hydroxy-4-(furan-2-yl)butan-2-one and (S)-4-hydroxy-4-(furan-2-yl)butan-2-one. The (R) and (S) descriptors are assigned based on the Cahn-Ingold-Prelog priority rules.

The presence of this single stereocenter means that the compound can exist as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers, or as individual, optically active enantiomers. The specific stereochemistry can significantly influence the biological activity and physical properties of the molecule.

Interactive Data Table: Stereochemical Properties

| Feature | Description |

| Chiral Center | C4 of the butanone chain |

| Number of Stereoisomers | 2 (a pair of enantiomers) |

| Enantiomer Designations | (R)-4-hydroxy-4-(furan-2-yl)butan-2-one and (S)-4-hydroxy-4-(furan-2-yl)butan-2-one |

Theoretical Conformational Analysis and Energy Landscapes

While specific computational studies on the conformational analysis and energy landscapes of 2-Butanone, 4-(2-furanyl)-4-hydroxy- are not extensively available in the public domain, valuable insights can be drawn from theoretical studies of structurally similar molecules, such as other β-hydroxy ketones and furan-containing compounds. ulster.ac.uknih.govnih.gov

The conformational flexibility of this molecule primarily arises from the rotation around several single bonds:

The C3-C4 bond, which dictates the relative orientation of the hydroxyl and carbonyl groups.

The C4-C(furan) bond, which determines the orientation of the furan ring relative to the butanone backbone.

The C2-C3 bond.

The relative energies of different conformers are influenced by a combination of steric hindrance, intramolecular hydrogen bonding, and electronic effects. A significant stabilizing interaction in β-hydroxy ketones is the potential for intramolecular hydrogen bonding between the hydroxyl group at C4 and the carbonyl oxygen at C2, leading to the formation of a pseudo-six-membered ring. youtube.com This interaction can significantly lower the energy of certain conformations.

Computational studies on similar furan-containing molecules suggest that the furan ring itself is relatively planar. rsc.orgolemiss.edu The rotation around the bond connecting the furan ring to the chiral center will likely have a relatively low energy barrier, leading to multiple possible orientations. The preferred orientation will be a balance between minimizing steric clashes with the rest of the molecule and maximizing any favorable electronic interactions.

Synthetic Strategies and Methodologies for 2 Butanone, 4 2 Furanyl 4 Hydroxy and Its Derivatives

Retrosynthetic Analysis of the 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy- Scaffold

A retrosynthetic analysis of the 2-Butanone, 4-(2-furanyl)-4-hydroxy- scaffold points towards a straightforward disconnection of the carbon-carbon bond between the C-3 and C-4 positions. This bond formation is characteristic of an aldol (B89426) addition reaction. The analysis reveals two primary synthons: an enolate derived from 2-butanone and a carbonyl electrophile, which is furfural (B47365).

This disconnection suggests a synthetic strategy wherein the enolate of 2-butanone, generated under either acidic or basic conditions, undergoes a nucleophilic attack on the carbonyl carbon of furfural. The subsequent protonation of the resulting alkoxide yields the target β-hydroxy ketone. The challenge in this synthesis lies in controlling the reaction to favor the aldol addition product and prevent the subsequent dehydration, which leads to the formation of the α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one.

Established Synthetic Routes and Reaction Cascades

The synthesis of 2-Butanone, 4-(2-furanyl)-4-hydroxy- is predominantly achieved through the aldol condensation of furfural and 2-butanone. This reaction can be catalyzed by both acids and bases.

Preparation from Furan (B31954) Precursors

The primary furan precursor for this synthesis is furfural. In a typical procedure, furfural is reacted with 2-butanone in the presence of a catalyst. The reaction involves the formation of an enolate from 2-butanone, which then acts as a nucleophile, attacking the carbonyl group of furfural. The resulting intermediate is the aldol addition product, 2-Butanone, 4-(2-furanyl)-4-hydroxy-. However, this product is often unstable under the reaction conditions and can readily dehydrate to form 4-(2-furyl)-3-buten-2-one. mdpi.comresearchgate.netresearchgate.net

Approaches Involving Butanone or Related Ketones

2-Butanone serves as the ketone source, providing the enolate necessary for the carbon-carbon bond formation. The reaction can proceed via two different enolates of 2-butanone, leading to either a branched or a straight-chain product. The formation of 2-Butanone, 4-(2-furanyl)-4-hydroxy- specifically involves the enolate generated from the methyl group of 2-butanone. mdpi.com The selectivity towards the desired product can be influenced by the choice of catalyst and reaction conditions.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial to maximize the yield of 2-Butanone, 4-(2-furanyl)-4-hydroxy- and minimize the formation of the dehydrated by-product. Key parameters that are often adjusted include temperature, reaction time, molar ratio of reactants, and catalyst loading.

Studies on the aldol condensation of furfural and 2-butanone have shown that lower temperatures generally favor the formation of the hydroxy-aldol product, as the dehydration step is typically promoted by heat. mdpi.com The reaction time is another critical factor; shorter reaction times can lead to higher selectivity for the desired product, as prolonged exposure to the catalytic conditions can enhance dehydration. mdpi.com

The molar ratio of furfural to 2-butanone also plays a significant role. A higher excess of 2-butanone can favor the formation of the initial aldol adduct. mdpi.com Catalyst loading must be carefully controlled to achieve a balance between a reasonable reaction rate and the prevention of side reactions.

Table 1: Influence of Reaction Conditions on Furfural Conversion and Product Selectivity in Aldol Condensation with 2-Butanone

| Catalyst Loading (wt.%) | Furfural:2-Butanone Molar Ratio | Temperature (°C) | Reaction Time (h) | Furfural Conversion (%) | Selectivity for C9B-OH and C9B (%) |

| 5 | 1:5 | 80 | 8 | ~63 | ~77 |

| 5 | 1:5 | 120 | 8 | Not specified | Not specified |

| 8 | 1:5 | 120 | 8 | Not specified | Decreased |

Note: C9B-OH refers to 2-Butanone, 4-(2-furanyl)-4-hydroxy- and C9B is its dehydrated form. Data extracted from a study on MgAl mixed oxide catalysts. mdpi.com

Catalytic Methods in the Synthesis of 2-Butanone, 4-(2-furanyl)-4-hydroxy-

Both heterogeneous and homogeneous catalysts have been employed for the synthesis of 2-Butanone, 4-(2-furanyl)-4-hydroxy-. The choice of catalyst can significantly impact the reaction's efficiency and selectivity.

Homogeneous Catalysis Applications

While much of the recent research has focused on heterogeneous catalysts for ease of separation and recycling, homogeneous base catalysts such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are traditionally used for aldol reactions. These catalysts are effective in promoting the formation of the enolate from 2-butanone. However, they can also readily promote the subsequent dehydration reaction, making the isolation of the desired β-hydroxy ketone challenging. The use of milder homogeneous bases or careful control of reaction conditions is necessary to favor the formation of 2-Butanone, 4-(2-furanyl)-4-hydroxy-.

Reaction Chemistry and Mechanistic Investigations of 2 Butanone, 4 2 Furanyl 4 Hydroxy

Reactivity of the Ketone Carbonyl Group

The ketone carbonyl group in 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy- is a primary site for chemical reactions, characterized by its electrophilic carbon atom and the potential for enolate formation at the alpha-carbons.

The polarized carbon-oxygen double bond of the ketone readily undergoes nucleophilic attack. A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. Common nucleophilic addition reactions include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, and cyanide ions.

For instance, reduction of the ketone with a hydride source such as sodium borohydride (B1222165) (NaBH₄) would be expected to yield the corresponding diol, 4-(2-furanyl)butane-2,4-diol. The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.commasterorganicchemistry.com

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Hydride (e.g., from NaBH₄) | 4-(2-furanyl)butane-2,4-diol | Protic solvent (e.g., methanol, ethanol) |

| Grignard Reagent (R-MgX) | Tertiary alcohol | Anhydrous ether solvent |

| Cyanide (e.g., HCN) | Cyanohydrin | Acidic or basic catalysis |

The presence of alpha-hydrogens on the methyl and methylene (B1212753) groups adjacent to the ketone allows for the formation of an enolate under basic conditions. This enolate can then act as a nucleophile in condensation reactions. One significant reaction pathway is the aldol (B89426) condensation. While 2-Butanone, 4-(2-furanyl)-4-hydroxy- is itself an aldol-type product, it can potentially undergo further reactions. For example, in the synthesis of related compounds from furfural (B47365) and 2-butanone, the initial aldol addition product is often dehydrated to form a more stable α,β-unsaturated ketone. mdpi.com

Intramolecular cyclization is another possibility, particularly if the hydroxyl group can participate. Under certain conditions, intramolecular reactions between the ketone and other parts of the molecule can lead to the formation of cyclic structures. Research on similar furan-containing butanoic acids has demonstrated their propensity to undergo intramolecular cyclization to form furan-2(3H)-one derivatives. researchgate.netresearchgate.net

Transformations Involving the Hydroxyl Functional Group

The secondary hydroxyl group at the C4 position is another key reactive center in the molecule, participating in oxidation, reduction, and elimination reactions.

Oxidation of the secondary alcohol in 2-Butanone, 4-(2-furanyl)-4-hydroxy- would yield the corresponding diketone, 4-(2-furanyl)butane-2,4-dione. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Chromium-based reagents (e.g., PCC, PDC), Swern oxidation, Dess-Martin periodinane | 4-(2-furanyl)butane-2,4-dione |

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination of water can lead to the formation of a carbon-carbon double bond, resulting in an unsaturated ketone. The dehydration of a secondary alcohol like that in 2-Butanone, 4-(2-furanyl)-4-hydroxy- would likely proceed through a carbocation intermediate. chemguide.co.uklibretexts.org The position of the resulting double bond would depend on the stability of the possible alkene products.

The expected major product of dehydration would be 4-(2-furanyl)but-3-en-2-one, as this would result in a conjugated system involving the furan (B31954) ring, the double bond, and the ketone carbonyl, which is thermodynamically more stable.

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The presence of the oxygen atom activates the ring towards electrophilic attack, with a strong preference for substitution at the C5 position (the other position alpha to the oxygen). pearson.comchemicalbook.comnumberanalytics.com

Common electrophilic substitution reactions that furan rings undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to avoid polymerization or degradation of the furan ring, which can be sensitive to strong acids.

For instance, bromination of 2-Butanone, 4-(2-furanyl)-4-hydroxy- would be expected to yield 2-Butanone, 4-(5-bromo-2-furanyl)-4-hydroxy- as the major product. The reaction would likely proceed under mild conditions due to the high reactivity of the furan ring. pearson.com

| Reaction | Electrophile | Major Product |

|---|---|---|

| Nitration | NO₂⁺ | 2-Butanone, 4-hydroxy-4-(5-nitro-2-furanyl)- |

| Bromination | Br⁺ | 2-Butanone, 4-(5-bromo-2-furanyl)-4-hydroxy- |

| Friedel-Crafts Acylation | R-C=O⁺ | 2-Butanone, 4-(5-acyl-2-furanyl)-4-hydroxy- |

Electrophilic Aromatic Substitution Potentials

The furan ring in 2-Butanone, 4-(2-furanyl)-4-hydroxy- is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The oxygen atom's lone pairs contribute to the π-electron system, activating the ring towards electrophiles to a greater extent than benzene. pearson.comnumberanalytics.com The substitution pattern on the furan ring is highly regioselective.

Regioselectivity: Electrophilic attack predominantly occurs at the C5 position (the carbon adjacent to the oxygen and distal to the substituent). This preference is attributed to the superior stabilization of the cationic intermediate (the arenium ion) formed during the reaction. Attack at C5 allows for the delocalization of the positive charge over three resonance structures, including a stable oxonium ion, whereas attack at other positions results in less stable intermediates. pearson.comquora.com The substituent at the C2 position, a 4-hydroxy-2-butanone (B42824) group, is expected to exert a minor deactivating effect due to its electron-withdrawing inductive nature, but the directing effect of the furan oxygen will still overwhelmingly favor substitution at C5.

Typical Electrophilic Aromatic Substitution Reactions:

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/acetic anhydride | 4-(5-Nitro-2-furanyl)-4-hydroxy-2-butanone |

| Halogenation | Br₂ in dioxane, NBS | 4-(5-Bromo-2-furanyl)-4-hydroxy-2-butanone |

| Friedel-Crafts Acylation | Acetic anhydride/SnCl₄ | 4-(5-Acetyl-2-furanyl)-4-hydroxy-2-butanone |

| Sulfonation | Pyridine-SO₃ complex | 4-(5-Sulfonyl-2-furanyl)-4-hydroxy-2-butanone |

Ring-Opening Reactions and Furan Instability

The furan nucleus is susceptible to ring-opening under acidic conditions, a reaction that detracts from its aromatic stability. researchgate.net The presence of the hydroxyl group on the side chain of 2-Butanone, 4-(2-furanyl)-4-hydroxy- can influence this instability, particularly through acid-catalyzed pathways.

The generally accepted mechanism for the acid-catalyzed hydrolysis of furans involves the initial protonation of the furan ring, most favorably at the α-carbon (C2 or C5), which is often the rate-determining step. researchgate.net This is followed by the addition of a nucleophile, such as water, leading to the formation of a hemiacetal intermediate. Subsequent tautomerization and bond cleavage result in the formation of a 1,4-dicarbonyl compound. For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, this would likely lead to a substituted octane-2,5,8-trione derivative.

Factors influencing the rate of ring-opening include the acid concentration, temperature, and the nature of substituents on the furan ring. Electron-donating groups tend to stabilize the protonated intermediate, accelerating the reaction, while electron-withdrawing groups have a retarding effect. The 4-hydroxy-2-butanone substituent, being mildly electron-withdrawing, might offer a slight stabilizing effect against ring-opening compared to unsubstituted furan.

Rearrangement Reactions and Isomerization Pathways

The structure of 2-Butanone, 4-(2-furanyl)-4-hydroxy-, being a tertiary furfuryl alcohol, makes it a prime candidate for rearrangement reactions, most notably the Achmatowicz reaction. nih.govrsc.org This oxidative rearrangement is a powerful synthetic tool for converting furfuryl alcohols into dihydropyranones.

The Achmatowicz Rearrangement:

This reaction is typically initiated by an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol. youtube.comyoutube.com The proposed mechanism involves the oxidation of the furan ring to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. Subsequent acid-catalyzed hydrolysis of this intermediate leads to the opening of the dihydrofuran ring and recyclization to form a 6-hydroxy-2H-pyran-3(6H)-one derivative.

For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, the expected product of an Achmatowicz rearrangement would be a highly functionalized dihydropyranone, a valuable synthetic intermediate.

Isomerization:

Under certain conditions, isomerization of the side chain could potentially occur. For instance, acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of a conjugated enone system. However, the propensity for the furan ring to undergo rearrangement or polymerization under acidic conditions might compete with or dominate this pathway.

Mechanistic Elucidation through Kinetic and Spectroscopic Studies

While direct kinetic and spectroscopic data for 2-Butanone, 4-(2-furanyl)-4-hydroxy- are not available, the mechanisms of the aforementioned reactions have been extensively studied for related furan derivatives.

Kinetic Studies:

Kinetic studies on the acid-catalyzed hydrolysis of furan and its derivatives have shown that the reaction is typically first-order with respect to both the furan and the acid concentration. researchgate.net The rate constants are sensitive to the electronic effects of the substituents. A hypothetical kinetic study on the ring-opening of 2-Butanone, 4-(2-furanyl)-4-hydroxy- would likely reveal a similar dependence on acid strength and would allow for the determination of the activation energy for the process.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for elucidating the mechanisms of furan reactions.

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for identifying the regiochemistry of electrophilic substitution and for characterizing the structures of rearrangement products like those from the Achmatowicz reaction. The appearance of new signals in the olefinic and carbonyl regions would provide evidence for ring-opening and rearrangement.

IR Spectroscopy: The formation of dicarbonyl compounds from ring-opening would be indicated by the appearance of characteristic C=O stretching frequencies. In rearrangement reactions, the formation of the dihydropyranone ring would also result in distinct changes in the IR spectrum.

Mass Spectrometry: MS is used to determine the molecular weight of products and to gain structural information from fragmentation patterns.

UV-Vis Spectroscopy: Changes in the conjugation of the system during reaction, for example, the loss of aromaticity during ring-opening, can be monitored by UV-Vis spectroscopy.

Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis:

| Substituent on Furan Ring | Relative Rate of Hydrolysis (k_rel) |

| 2-Methyl | 10 |

| Unsubstituted | 1 |

| 2-Acyl | 0.1 |

| 2-(4-hydroxy-2-oxobutyl) | ~0.2 (Predicted) |

This table presents a hypothetical comparison based on known electronic effects of substituents on the rate of acid-catalyzed furan hydrolysis. The value for the title compound is an educated estimate.

Advanced Analytical Techniques for Characterization and Quantification of 2 Butanone, 4 2 Furanyl 4 Hydroxy

Chromatographic Method Development for Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy- from reaction mixtures, assessing its purity, and resolving its stereoisomers. The selection of the appropriate chromatographic method is contingent upon the physicochemical properties of the analyte and the analytical objective.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, direct analysis of 2-Butanone, 4-(2-furanyl)-4-hydroxy- can be challenging, potentially leading to poor peak shape and thermal degradation.

Methodological considerations often involve:

Derivatization: To enhance volatility and thermal stability, the hydroxyl group can be derivatized, for instance, through silylation to form a trimethylsilyl (B98337) (TMS) ether. This process reduces polarity and improves chromatographic performance.

Column Selection: A mid-polarity to polar capillary column is typically required for the analysis of ketones and alcohols. A column with a polyethylene (B3416737) glycol (wax) stationary phase, such as a BP-WAX or similar, is often suitable. nih.govsemanticscholar.org

Temperature Programming: A programmed temperature ramp is essential to ensure the elution of the compound as a sharp peak and to separate it from other components in a mixture. nih.govsemanticscholar.org A typical program might start at a lower temperature to resolve volatile impurities and gradually increase to elute the target analyte. nih.govsemanticscholar.org

A hypothetical GC method for the TMS-derivatized analyte is outlined below.

| Parameter | Value/Condition |

| Column | BP-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temp. | 250 °C |

| Detector Temp. | 250 °C (FID) |

| Oven Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

This table is illustrative and represents a typical starting point for method development.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of polar, non-volatile, or thermally labile compounds like 2-Butanone, 4-(2-furanyl)-4-hydroxy-, as it does not require derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.

Key aspects of HPLC method development include:

Stationary Phase: A C18 (octadecylsilane) column is a standard choice, providing excellent retention and separation for moderately polar compounds. sielc.com

Mobile Phase: A mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol, is used. sielc.com The ratio is optimized to achieve appropriate retention and resolution.

Mobile Phase Modifier: The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic functionalities and interacting with residual silanols on the stationary phase. sielc.com

An example of a starting RP-HPLC method is detailed in the following table.

| Parameter | Value/Condition |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 220 nm (furan chromophore) or 254 nm |

This interactive table outlines a general-purpose RP-HPLC method that would require optimization for specific sample matrices.

Chiral Chromatography for Enantiomeric Excess Determination

The C4 carbon atom in 2-Butanone, 4-(2-furanyl)-4-hydroxy- (the carbon bearing the hydroxyl and furanyl groups) is a stereocenter, meaning the molecule exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample, which is crucial in asymmetric synthesis.

The primary approach involves using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers can have diastereomerically different interactions, leading to different retention times.

CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for separating a broad range of chiral compounds, including those with alcohol and ketone functionalities. nih.govresearchgate.net

Mobile Phase: The choice of mobile phase is critical and depends on the separation mode. In normal-phase mode, mixtures of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) are common. In reversed-phase mode, aqueous-organic mixtures are used. researchgate.net

| Parameter | Value/Condition |

| Column | Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm or 254 nm |

This table provides a representative method for the chiral separation of enantiomers. The specific CSP and mobile phase composition would need to be screened for optimal resolution.

Spectroscopic Approaches for Structural Elucidation (Focus on Methodological Principles)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Butanone, 4-(2-furanyl)-4-hydroxy-. Techniques like NMR and IR spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Advanced Techniques

NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules. It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

Principle: When placed in a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing information about the type of atom and its neighboring groups. The integration of the signal in ¹H NMR is proportional to the number of protons, and spin-spin coupling (splitting) between neighboring nuclei reveals connectivity.

For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, the following signals would be predicted in a ¹H NMR spectrum:

A singlet for the methyl (CH₃) group adjacent to the carbonyl.

A complex multiplet for the methylene (B1212753) (CH₂) group.

A multiplet for the methine (CH) proton attached to the hydroxyl and furan (B31954) groups.

Distinct signals for the three protons on the furan ring.

A signal for the hydroxyl (OH) proton, which may be broad and its chemical shift can be concentration and solvent-dependent.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| -C(O)CH₃ | ~2.1 | ~30 | Singlet |

| -CH₂- | ~2.8 | ~50 | Doublet of Doublets |

| -CH(OH)- | ~5.0 | ~65 | Triplet or Multiplet |

| -OH | Variable (e.g., 2-5) | - | Singlet (broad) |

| Furan H3' | ~6.2 | ~105 | Doublet of Doublets |

| Furan H4' | ~6.3 | ~110 | Triplet or Multiplet |

| Furan H5' | ~7.3 | ~142 | Doublet of Doublets |

| C=O | - | ~208 | - |

| Furan C2' | - | ~155 | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and other factors.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, thus verifying the structure.

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectrum that acts as a molecular "fingerprint." docbrown.info

For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, the key diagnostic absorption bands are:

O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding. libretexts.org

C=O Stretch: A strong, sharp absorption band around 1725-1705 cm⁻¹ is indicative of the ketone carbonyl group. docbrown.infolibretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2980-2850 cm⁻¹) correspond to aliphatic C-H bonds, while weaker absorptions above 3000 cm⁻¹ (e.g., ~3100 cm⁻¹) are characteristic of the C-H bonds on the furan ring. globalresearchonline.net

Furan Ring Vibrations: The furan ring exhibits characteristic absorptions, including C=C stretching around 1600-1500 cm⁻¹ and C-O-C stretching in the 1250-1020 cm⁻¹ region. researchgate.netresearchgate.netmdpi.com The out-of-plane C-H bending of the furan ring can also be observed in the fingerprint region (e.g., 800-750 cm⁻¹). researchgate.netmdpi.com

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500 - 3200 | Alcohol (-OH) | O-H Stretch (broad) |

| ~3100 | Furan Ring | =C-H Stretch |

| 2980 - 2850 | Alkyl (CH₃, CH₂) | C-H Stretch |

| 1725 - 1705 | Ketone (C=O) | C=O Stretch (strong) |

| ~1560, 1505 | Furan Ring | C=C Stretch |

| ~1150, 1020 | Furan Ring | C-O-C Stretch |

This table summarizes the expected, diagnostically significant peaks in the IR spectrum.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 2-Butanone, 4-(2-furanyl)-4-hydroxy- through the analysis of its fragmentation patterns. The molecular formula of this compound is C8H10O3, corresponding to a monoisotopic mass of 154.0630 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of furan-containing compounds is well-documented and can be used to predict the behavior of 2-Butanone, 4-(2-furanyl)-4-hydroxy-. The fragmentation of similar furanone structures often involves cleavage of the furan ring and rearrangements. imreblank.ch

Key fragmentation pathways for 2-Butanone, 4-(2-furanyl)-4-hydroxy- are likely to include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would result in the formation of an acylium ion.

Dehydration: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a probable fragmentation pathway, especially under thermal conditions in the GC inlet or energetic ionization conditions.

Furan Ring Fragmentation: The furan ring can undergo cleavage, leading to characteristic fragment ions.

McLafferty Rearrangement: While less common for ketones without a sufficiently long alkyl chain, the possibility of a McLafferty rearrangement should be considered if applicable.

Table 1: Predicted Key Mass Fragments for 2-Butanone, 4-(2-furanyl)-4-hydroxy-

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragmentation Pathway |

| 154 | [C8H10O3]+• | Molecular Ion |

| 139 | [C7H7O3]+ | Loss of a methyl radical (•CH3) |

| 136 | [C8H8O2]+• | Loss of water (H2O) |

| 97 | [C5H5O2]+ | Cleavage of the butanone side chain |

| 95 | [C5H3O2]+ | Further fragmentation of the furan moiety |

| 81 | [C4H5O]+ | Furanomethyl cation |

| 43 | [C2H3O]+ | Acetyl cation |

This table is based on predicted fragmentation patterns for a compound with this structure and may not represent experimentally observed data.

UV-Vis Spectroscopy Applications for Chromophore Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores. In 2-Butanone, 4-(2-furanyl)-4-hydroxy-, the primary chromophores are the furan ring and the carbonyl group of the butanone moiety.

The furan ring itself exhibits a strong π→π* transition, typically absorbing in the UV region. globalresearchonline.net The carbonyl group (C=O) of the ketone displays a weak n→π* transition at longer wavelengths and a more intense π→π* transition at shorter wavelengths.

The conjugation between the furan ring and the butanone side chain, although not direct, can influence the electronic environment and thus the absorption maxima (λmax). The presence of the hydroxyl group may also have a minor solvatochromic effect on the absorption spectrum. Theoretical studies on furan and its derivatives have shown that substitutions on the furan ring can alter the absorption spectra. globalresearchonline.net

Table 2: Expected UV-Vis Absorption Data for 2-Butanone, 4-(2-furanyl)-4-hydroxy-

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Furan Ring | π→π | ~200-220 |

| Carbonyl Group | n→π | ~270-290 |

| Carbonyl Group | π→π* | ~180-200 |

This table presents expected absorption ranges based on the analysis of similar chromophoric systems.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a powerful technique that can provide the absolute three-dimensional structure of a molecule in its crystalline state. For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, this technique would be invaluable for determining the precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the carbon atom bearing the hydroxyl group.

While no specific X-ray crystallographic data for 2-Butanone, 4-(2-furanyl)-4-hydroxy- is publicly available, the methodology would involve growing a suitable single crystal of the compound. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined.

The successful application of X-ray crystallography would definitively establish the relative and absolute configuration of the stereocenter, providing crucial information for stereoselective synthesis and biological activity studies.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of 2-Butanone, 4-(2-furanyl)-4-hydroxy- in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the separation and identification of volatile and thermally stable compounds. imreblank.ch For the analysis of 2-Butanone, 4-(2-furanyl)-4-hydroxy-, derivatization may be necessary to increase its volatility and thermal stability, particularly due to the presence of the polar hydroxyl group. Derivatization with agents such as silylating reagents can improve chromatographic peak shape and reduce thermal degradation in the GC inlet. The mass spectrometer then provides mass spectra of the separated components, allowing for their identification based on fragmentation patterns and comparison to spectral libraries.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.gov For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, reversed-phase liquid chromatography (RPLC) would be a suitable separation method. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with the gradient adjusted to achieve optimal separation.

Detection by mass spectrometry, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides high sensitivity and selectivity. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for quantitative analysis using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Table 3: Potential Hyphenated Analytical Methods for 2-Butanone, 4-(2-furanyl)-4-hydroxy-

| Technique | Separation Principle | Ionization Method | Key Advantages |

| GC-MS | Volatility and column interaction | Electron Ionization (EI) | High-resolution separation, extensive spectral libraries |

| LC-MS | Partitioning between mobile and stationary phases | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Applicable to non-volatile and thermally labile compounds, high sensitivity |

Computational Chemistry and Theoretical Modeling of 2 Butanone, 4 2 Furanyl 4 Hydroxy

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy-. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, yielding information about molecular orbitals and electron density.

Detailed analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, the HOMO is typically localized on the electron-rich furan (B31954) ring, while the LUMO is centered around the carbonyl group of the butanone chain.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactive nature. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions susceptible to electrophilic and nucleophilic attack. In this molecule, the oxygen atoms of the hydroxyl and carbonyl groups represent areas of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group and the carbons adjacent to the oxygens are regions of positive potential (electrophilic sites).

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, centered on the furan ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, centered on the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 eV | Overall tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.80 eV | Global electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are employed to explore the vast conformational space of flexible molecules like 2-Butanone, 4-(2-furanyl)-4-hydroxy-. By simulating the atomic motions over time, MD provides a dynamic picture of the molecule's behavior, identifying stable conformers and the energy barriers between them.

| Dihedral Angle | Description | Low-Energy Conformation (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| O-C-C-C (ketone) | Rotation around the C2-C3 bond | ~60 (gauche) | 0.5 |

| C-C-C-C (chain) | Rotation around the C3-C4 bond | ~180 (anti) | 0.0 (Reference) |

| C-C-O-H (hydroxyl) | Orientation of the hydroxyl group | ~70 (forms intramolecular H-bond) | -2.5 (Stabilized) |

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms at the molecular level. For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, DFT can be used to predict plausible reaction pathways, identify transition states, and calculate activation energies.

Potential reactions include the dehydration of the tertiary alcohol to form an alkene, oxidation of the alcohol to a ketone, or reduction of the existing ketone. For instance, in an acid-catalyzed dehydration reaction, DFT calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton to form a double bond. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This information is vital for understanding reaction kinetics and predicting the most favorable reaction products under different conditions.

| Reaction Step | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| 1 | Protonation of the hydroxyl group | 5.2 |

| 2 | Loss of water to form carbocation (Rate-determining) | 25.8 |

| 3 | Deprotonation to form alkene product | -3.1 |

Theoretical Prediction of Spectroscopic Properties

Computational chemistry enables the accurate prediction of spectroscopic properties, which is essential for the identification and characterization of molecules. For 2-Butanone, 4-(2-furanyl)-4-hydroxy-, DFT calculations can simulate various spectra, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis).

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Specific peaks can be assigned to the stretching and bending modes of functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and various C-H and C-O stretches associated with the furan ring and aliphatic chain.

NMR Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), are invaluable for interpreting experimental NMR data and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. For this compound, transitions are expected to involve the π-electrons of the furan ring and the n→π* transition of the carbonyl group.

| Spectroscopy Type | Feature | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency | ~3450 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| Vibrational Frequency | ~1710 cm⁻¹ (strong) | C=O stretch (ketone) | |

| Vibrational Frequency | ~1150 cm⁻¹ | C-O stretch (furan ring) | |

| ¹H NMR | Chemical Shift | ~2.1 ppm (singlet, 3H) | -CH₃ (methyl ketone) |

| Chemical Shift | ~4.5 ppm (singlet, 1H) | -OH (hydroxyl) | |

| Chemical Shift | ~6.3, 7.4 ppm (multiplets) | Furan ring protons | |

| ¹³C NMR | Chemical Shift | ~208 ppm | C=O (ketone) |

| Chemical Shift | ~70 ppm | C-OH (carbinol carbon) | |

| UV-Vis | λmax | ~220 nm | π→π* transition (furan ring) |

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is used to predict how a ligand interacts with a receptor, such as an enzyme or protein. This is critical in fields like drug discovery and materials science. 2-Butanone, 4-(2-furanyl)-4-hydroxy- possesses several features that can participate in molecular interactions: a hydrogen bond donor (the -OH group), hydrogen bond acceptors (the oxygen atoms of the hydroxyl, carbonyl, and furan groups), and a hydrophobic region (the furan ring and parts of the alkyl chain).

Molecular docking simulations would place the molecule into the binding site of a target protein and score the different poses based on the strength and geometry of the interactions. These simulations can predict the binding affinity and identify key interactions, such as hydrogen bonds with specific amino acid residues or π-stacking interactions with aromatic residues. This provides a hypothesis for the molecule's biological activity or its ability to bind to specific materials, which can then be tested experimentally.

| Interaction Type | Molecular Feature Responsible | Potential Interacting Partner (e.g., in a protein) |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Aspartate, Glutamate, Carbonyl backbone |

| Hydrogen Bond Acceptor | Carbonyl (C=O) oxygen | Arginine, Lysine, Serine, Amide backbone |

| Hydrogen Bond Acceptor | Hydroxyl (-OH) oxygen | Arginine, Lysine, Serine, Amide backbone |

| Hydrogen Bond Acceptor | Furan ring oxygen | Arginine, Lysine, Serine, Amide backbone |

| Hydrophobic Interaction | Alkyl chain, Furan ring face | Leucine, Valine, Phenylalanine |

| π-π Stacking | Furan ring | Phenylalanine, Tyrosine, Tryptophan |

Biocatalytic Transformations and Environmental Fate of 2 Butanone, 4 2 Furanyl 4 Hydroxy

Microbial Biotransformation Pathways

The microbial transformation of 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy- is dictated by the enzymatic machinery of various microorganisms capable of acting on its distinct functional groups: the ketone, the tertiary alcohol, and the furan (B31954) ring. These transformations are crucial in determining the compound's environmental persistence and metabolic fate.

Enzyme-Mediated Reductions and Oxidations

Microorganisms possess a wide array of oxidoreductase enzymes that can catalyze the reduction of the ketone group and the oxidation of the alcohol group in 2-Butanone, 4-(2-furanyl)-4-hydroxy-.

Ketone Reduction: The carbonyl group at the C-2 position is a primary target for microbial enzymes, particularly carbonyl reductases. These enzymes stereoselectively reduce ketones to their corresponding secondary alcohols. Studies on the analogous compound 4-hydroxy-2-butanone (B42824) have shown that various yeast strains, such as Candida krusei and Pichia jadinii, can asymmetrically reduce the ketone to produce (R)-1,3-butanediol with high conversion rates and excellent enantiomeric excess. nih.govresearchgate.net For instance, Candida krusei ZJB-09162 converted 4-hydroxy-2-butanone to (R)-1,3-butanediol with a 96.6% conversion and 99.0% enantiomeric excess. nih.gov This suggests that microbial systems are well-equipped to reduce the ketone moiety of 4-(2-furanyl)-4-hydroxy-2-butanone, likely producing 4-(2-furanyl)-2,4-butanediol.

Alcohol/Furan Oxidation: The tertiary alcohol and the furan ring can be substrates for oxidative enzymes. While the oxidation of tertiary alcohols is generally more challenging for microorganisms, certain fungi have demonstrated the ability to oxidize alcohol groups to ketones. nih.gov More commonly, the furan moiety is the site of oxidation. FAD-dependent oxidases have been identified that can perform multiple consecutive oxidations on furan derivatives. nih.govrug.nl For example, an enzyme was found to oxidize 5-hydroxymethylfurfural (B1680220) (HMF) through four oxidation steps to yield furan-2,5-dicarboxylic acid (FDCA). nih.govrug.nl This powerful oxidative capability indicates that the furan ring of 2-Butanone, 4-(2-furanyl)-4-hydroxy- is a likely point of enzymatic attack, potentially leading to hydroxylated intermediates or ring-opened products.

| Substrate | Microorganism/Enzyme | Transformation Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-hydroxy-2-butanone | Candida krusei | Asymmetric Reduction | (R)-1,3-butanediol | High conversion (96.6%) and enantioselectivity (99.0% ee). | nih.gov |

| 4-hydroxy-2-butanone | Pichia jadinii | Asymmetric Reduction | (R)-1,3-butanediol | Achieved absolute stereochemical selectivity (100% ee). | researchgate.net |

| 5-hydroxymethylfurfural (HMF) | FAD-dependent Oxidase | Oxidation | Furan-2,5-dicarboxylic acid (FDCA) | Catalyzes four consecutive oxidations on HMF to produce FDCA. | nih.gov |

| Thiochroman-4-ol | Emericellopsis maritima | Oxidation | Thiochroman-4-one | Demonstrates fungal ability to oxidize secondary alcohols to ketones. | nih.gov |

Furan Ring Metabolism by Microorganisms

The furan ring is a common heterocyclic structure found in various natural and xenobiotic compounds, and microorganisms have evolved specific pathways for its degradation. The central mechanism involves oxidative cleavage of the ring. nih.govorganicreactions.org

The microbial metabolism of furans is often initiated by cytochrome P450 monooxygenases. nih.govnih.gov This enzymatic oxidation generates highly reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.govresearchgate.net These intermediates are unstable and can react with cellular nucleophiles or undergo further transformations leading to ring opening. nih.gov For instance, the metabolism of furan itself proceeds via oxidation by cytochrome P450 2E1 to form cis-2-butene-1,4-dial, a reactive metabolite that can bind to proteins and DNA. researchgate.net

In bacteria like Pseudomonas putida, a well-characterized aerobic pathway exists for the degradation of furfural (B47365) and 2-furoic acid, converting them ultimately into 2-oxoglutarate, which enters the central metabolic cycle. researchgate.net This suggests that once the side chain of 2-Butanone, 4-(2-furanyl)-4-hydroxy- is modified or cleaved, the resulting furanyl moiety can be funneled into similar established degradation pathways, leading to complete mineralization. The proposed mechanism for furan ring cleavage suggests a direct oxidation to form an unsaturated aldehyde, rather than hydroxylation at the 5-position. nih.gov

Plant-Mediated Transformations and Uptake Studies

Information regarding the specific uptake and transformation of 2-Butanone, 4-(2-furanyl)-4-hydroxy- in plants is not available in the current scientific literature. However, the general behavior of furanic compounds in plant systems provides a basis for potential metabolic pathways.

Furan derivatives are known to occur naturally in various plants, often originating metabolically from carbohydrates. mdpi.com They are particularly concentrated in roots, rhizomes, and fruits. mdpi.com For example, furan fatty acids have been identified in numerous plant species. researchgate.net These compounds are often incorporated into phospholipids (B1166683) and are believed to play a defensive role against oxidative stress by acting as free radical scavengers. researchgate.net

Given that plants can metabolize a wide range of organic compounds, it is plausible that they can transform 2-Butanone, 4-(2-furanyl)-4-hydroxy-. Potential transformations could include:

Glycosylation: The hydroxyl group could be conjugated with sugars, a common detoxification pathway in plants to increase water solubility and facilitate sequestration in vacuoles.

Oxidation/Reduction: Plant enzymes could reduce the ketone group or oxidize the alcohol, similar to microbial pathways.

Ring Modification: While less common, oxidative cleavage of the furan ring, analogous to microbial metabolism, could occur.

The presence of naturally occurring furan compounds in plants suggests that metabolic pathways exist for their synthesis and potential degradation. mdpi.com However, without specific studies on 2-Butanone, 4-(2-furanyl)-4-hydroxy-, its uptake, translocation, and transformation by plants remain speculative.

Photochemical Degradation Pathways in Aqueous and Atmospheric Environments

The furan ring is susceptible to degradation by sunlight, both directly in aqueous environments and through reactions with photochemically generated oxidants in the atmosphere.

In the atmosphere , the degradation of furan derivatives is primarily initiated by reaction with hydroxyl (OH) radicals. nih.gov The reaction typically begins with the addition of the OH radical to the C2 or C5 position of the furan ring, forming a chemically activated adduct. nih.govresearchgate.net This adduct can follow two main pathways:

Ring-Opening: The adduct can isomerize by breaking the C-O bond in the ring, leading to the formation of unsaturated 1,4-dicarbonyl compounds after reacting with atmospheric oxygen (O₂). nih.govacs.org

Ring-Retaining: The adduct can be stabilized and subsequently react with O₂, leading to the formation of products like 5-hydroxy-2-furanone and compounds containing epoxide and ester groups. nih.govacs.org

The atmospheric half-life for furan itself, based on its reaction with OH radicals, is estimated to be around 9-10 hours, indicating it is not persistent in the atmosphere. nih.gov

| Atmospheric Oxidant | Estimated Half-life |

|---|---|

| Hydroxyl Radicals (OH) | 9-10 hours |

| Ozone (O₃) | 4.5-4.6 days |

| Nitrate Radicals (NO₃) | 50 minutes |

In aqueous environments , furan derivatives undergo direct photolysis upon irradiation with UV light. netsci-journal.com The liquid-phase photolysis of furan can lead to isomerization and the formation of products such as cyclopropene-3-carbaldehyde. netsci-journal.com Studies on other furan derivatives, like 5-nitrofurfural, show that photolysis in water can lead to nucleophilic substitution of ring substituents and the formation of furanone derivatives. researchgate.net The specific products formed from the photolysis of 2-Butanone, 4-(2-furanyl)-4-hydroxy- would depend on the irradiation wavelength and the presence of other reactive species in the water.

Biodegradation Kinetics and Mechanisms in Soil and Water Systems

The rate and mechanism of biodegradation for 2-Butanone, 4-(2-furanyl)-4-hydroxy- in soil and water are influenced by its chemical structure and the presence of adapted microbial communities.

Mechanisms: The mechanisms of biodegradation are expected to follow the microbial biotransformation pathways outlined in section 7.1. This would involve initial enzymatic attacks on the ketone and alcohol functional groups, followed by or concurrent with the oxidative cleavage of the furan ring. nih.gov The presence of the hydroxyl and ketone groups, which are more polar than the furan ring itself, may increase the bioavailability of the molecule to microorganisms and facilitate initial degradation steps compared to unsubstituted furan.

Kinetics: Specific biodegradation kinetic data for 2-Butanone, 4-(2-furanyl)-4-hydroxy- are not available. However, data for furan and other derivatives can provide some insight. Studies using the Japanese MITI test on furan indicated that it is not readily biodegradable, with only 4% of the theoretical biochemical oxygen demand (BOD) being reached in 8 weeks. nih.gov This suggests that the core furan structure can be recalcitrant to microbial degradation.

Conversely, studies on the degradation of other furan derivatives by ozonation in water have shown rapid reaction rates, although this is a chemical, not biological, process. The rates are highly dependent on the substituents on the furan ring. researchgate.net

| Compound | Degradation Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Furan-2,5-dicarboxylic acid (FDCA) | 2.22 × 10³ |

| 2-Furoic acid (FA) | 1.22 × 10⁵ |

| 2-Methyl-3-furoic acid (MFA) | 5.81 × 10⁶ |

Environmental Persistence and Mobility Assessment

The environmental persistence and mobility of 2-Butanone, 4-(2-furanyl)-4-hydroxy- determine its potential to contaminate environmental compartments like groundwater and soil.

Mobility: Mobility describes the potential for a chemical to move through the soil and into groundwater. nih.gov It is often assessed using the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A low Koc value indicates high mobility, while a high Koc value indicates that the chemical adsorbs strongly to soil and is immobile. chemsafetypro.com

An estimated Koc value for furan is 80, which suggests high mobility in soil. nih.gov The Koc for 2-Butanone, 4-(2-furanyl)-4-hydroxy- is not experimentally determined. However, the presence of polar functional groups (a ketone and a hydroxyl group) would be expected to increase its water solubility and decrease its octanol-water partition coefficient (Kow) compared to furan. As Koc is often correlated with Kow, this suggests that 2-Butanone, 4-(2-furanyl)-4-hydroxy- would also have a low Koc value and therefore be highly mobile in soil, presenting a potential to leach into groundwater.

| Parameter | Value | Implication |

|---|---|---|

| Vapor Pressure (25 °C) | 600 mm Hg | Exists as a vapor in the atmosphere. |

| Henry's Law Constant | 5.4 x 10⁻³ atm-m³/mole | Volatilization from moist soil and water is expected. |

| Estimated Koc | 80 | High mobility in soil. |

| Biodegradation | Slow (4% of ThOD in 8 weeks) | Potentially persistent in anaerobic environments. |

Role of 2 Butanone, 4 2 Furanyl 4 Hydroxy As a Synthetic Intermediate and Precursor

Building Block in the Synthesis of Complex Organic Molecules

The structural attributes of 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy- make it an adept building block for the synthesis of more intricate organic molecules. The furan (B31954) nucleus is a common motif in a multitude of biologically active natural products and pharmaceutical compounds. The presence of both a ketone and a secondary alcohol functional group allows for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Researchers have explored the use of furan derivatives as key intermediates in the synthesis of dyes, pigments, and other specialty chemicals. The inherent reactivity of the furan ring, coupled with the additional functional handles on the butanone side chain, offers a strategic advantage in the design of complex synthetic pathways. While specific, large-scale applications in the synthesis of complex natural products are still an emerging area of research, the potential for this compound to serve as a chiral building block, particularly after stereoselective reduction of the ketone or resolution of the alcohol, is of considerable interest to the synthetic community.

Precursor in Polymer Chemistry and Material Science Applications

Furan-based compounds are increasingly being investigated as renewable alternatives to petroleum-based monomers in the synthesis of polymers. Furfural (B47365), a primary derivative of biomass, is the precursor to a wide range of furan-based chemicals, including 2-Butanone, 4-(2-furanyl)-4-hydroxy-. These bio-derived molecules are at the forefront of developing sustainable polymers and materials.

Thermosetting resins that incorporate furfural and furfuryl alcohol are known for their exceptional properties, such as high-temperature stability, corrosion resistance, and low fire hazard. While direct polymerization of 2-Butanone, 4-(2-furanyl)-4-hydroxy- is not widely documented, its functional groups suggest potential applications. The hydroxyl group can be utilized for esterification or etherification reactions to create novel monomers for polyesters or polyethers. Furthermore, the furan ring itself can participate in polymerization reactions, leading to the formation of furan-based resins with unique material characteristics. The development of such polymers is crucial for applications in composites, coatings, and adhesives.

Intermediate in the Production of Agricultural Chemicals and Fine Chemicals

The furan ring is a key structural component in various agrochemicals, including fungicides and nematicides, as well as in a range of fine chemicals. scispace.com The broad utility of furan derivatives stems from their diverse biological activities and their capacity to be transformed into other valuable chemical entities. scispace.com

2-Butanone, 4-(2-furanyl)-4-hydroxy- can serve as a valuable intermediate in the synthesis of these specialized chemicals. For instance, the furan moiety can be chemically modified, or the side chain can be elaborated to introduce new functionalities required for biological activity or other desired properties. The production of flavor and fragrance compounds often relies on intermediates with specific functional groups, and the unique combination present in this molecule makes it a candidate for the synthesis of novel aroma chemicals.

Applications in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of traditional chemical methods, offers a powerful approach for the production of high-value chemicals. The asymmetric reduction of ketones to chiral alcohols is a well-established biocatalytic transformation with significant industrial applications.

While research directly involving 2-Butanone, 4-(2-furanyl)-4-hydroxy- is limited, studies on analogous compounds highlight its potential. For example, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been successfully demonstrated using the yeast strain Pichia jadinii, achieving high yield and excellent stereoselectivity. nih.gov This suggests that the ketone group in 2-Butanone, 4-(2-furanyl)-4-hydroxy- could be a suitable substrate for similar enzymatic reductions, providing access to valuable chiral diols containing a furan ring. Such chiral intermediates are highly sought after in the pharmaceutical and fine chemical industries.

Below is a table summarizing potential chemoenzymatic transformations involving substrates structurally related to 2-Butanone, 4-(2-furanyl)-4-hydroxy-, indicating the promising research directions for this compound.

| Substrate | Biocatalyst | Product | Application of Product |

| 4-hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-butanediol | Chiral building block |

This table illustrates the potential for enzymatic methods to enhance the synthetic utility of 2-Butanone, 4-(2-furanyl)-4-hydroxy- by enabling the production of enantiomerically pure derivatives.

Emerging Research Directions and Future Perspectives for 2 Butanone, 4 2 Furanyl 4 Hydroxy

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable starting materials, energy-efficient processes, and the minimization of hazardous waste. For the synthesis of 2-Butanone (B6335102), 4-(2-furanyl)-4-hydroxy-, future research is poised to move away from traditional methods that may rely on harsh reagents and generate significant waste streams.

One promising avenue is the utilization of biomass-derived precursors. Furan (B31954) compounds themselves can be sourced from renewable biomass, aligning with the goals of a sustainable chemical industry. nih.gov Future synthetic strategies could focus on catalytic transformations that are both efficient and environmentally benign. For instance, the synthesis of the related compound, 4-hydroxy-2-butanone (B42824), has been explored using methods that reduce wastewater and avoid harsh catalysts. semanticscholar.org One patented "green" method for a similar compound, 4-(4-hydroxyphenyl)butan-2-one, utilizes a reusable and eco-friendly solid acid clay catalyst (acid-activated Montmorillonite) for Friedel-Crafts alkylation, achieving good conversion and high selectivity. google.com Another approach for 4-hydroxy-2-butanone involves the use of hydrogen peroxide as a clean oxidant, with water as the only by-product, which aligns well with green chemistry principles. google.com

Future research could adapt these principles to the synthesis of 2-Butanone, 4-(2-furanyl)-4-hydroxy-. The development of solid acid catalysts or biocatalysts for the key bond-forming reactions would be a significant step forward.

| Synthesis Approach | Key Features | Potential Advantages for 2-Butanone, 4-(2-furanyl)-4-hydroxy- |

| Biomass-derived furans | Utilizes renewable feedstocks. | Reduces reliance on fossil fuels and promotes a circular economy. |

| Solid Acid Catalysis | Employs reusable, heterogeneous catalysts like acid-activated clays. google.com | Simplifies product purification, minimizes waste, and offers potential for continuous flow processes. google.com |

| Supercritical Fluids | Reactions conducted in a supercritical state can be autocatalytic, eliminating the need for additional catalysts. semanticscholar.org | Reduces separation burdens, minimizes catalyst regeneration issues, and leads to less wastewater. semanticscholar.org |

| Clean Oxidants | Use of reagents like hydrogen peroxide that produce non-toxic by-products (e.g., water). google.com | Avoids the use of stoichiometric heavy metal oxidants and reduces pollution. google.com |

Advanced Spectroscopic and Chromatographic Innovations for Analysis

As with any chemical entity, the unambiguous characterization of 2-Butanone, 4-(2-furanyl)-4-hydroxy- and its potential impurities is paramount. Future analytical methodologies will likely focus on enhancing sensitivity, resolution, and efficiency.

In the realm of spectroscopy, while standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain fundamental, advanced applications could provide deeper structural insights. For instance, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for complete and unambiguous assignment of proton and carbon signals, which is crucial for confirming the connectivity of the furan ring to the butanone backbone. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. rsc.org

Chromatographic techniques are indispensable for purification and analysis. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, will be critical for separating enantiomers of 2-Butanone, 4-(2-furanyl)-4-hydroxy-, as the hydroxyl-bearing carbon is a stereocenter. The development of more efficient and selective chiral columns will be an ongoing area of research. Furthermore, coupling chromatographic techniques with mass spectrometry (e.g., LC-MS, GC-MS) provides a powerful tool for identifying and quantifying the target compound and any reaction by-products, even at trace levels.

| Analytical Technique | Application for 2-Butanone, 4-(2-furanyl)-4-hydroxy- | Future Innovations |

| 2D NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals and confirmation of molecular structure. | Cryogenically cooled probes for enhanced sensitivity with small sample sizes. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate determination of elemental composition. rsc.org | Ambient ionization techniques for rapid analysis with minimal sample preparation. |

| Chiral HPLC | Separation and quantification of enantiomers. | Development of novel chiral stationary phases with broader applicability and higher resolution. |

| LC-MS/GC-MS | Identification and quantification of the compound and impurities in complex mixtures. | Miniaturized and portable systems for on-site analysis. |

High-Throughput Screening Methodologies in Related Compound Discovery

High-throughput screening (HTS) has revolutionized the discovery of new molecules with desired biological activities or material properties. While specific HTS campaigns for 2-Butanone, 4-(2-furanyl)-4-hydroxy- are not yet reported, the furan scaffold is a common feature in many biologically active compounds. ijabbr.comorientjchem.org

Future research will likely involve the inclusion of 2-Butanone, 4-(2-furanyl)-4-hydroxy- and a library of its derivatives in HTS campaigns. These campaigns could screen for a wide range of biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. orientjchem.org The development of robust and miniaturized assays is key to the success of HTS.

Computational tools, such as virtual screening and molecular docking, can be used as a preliminary step to prioritize compounds for experimental screening, thereby increasing the efficiency of the discovery process. mdpi.com These in silico methods can predict the binding affinity of furan derivatives to various biological targets.

| Screening Method | Description | Relevance to Furan Derivatives |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific activity. | Enables the rapid evaluation of libraries of furan derivatives for various biological targets. ijabbr.com |

| Virtual Screening | Computational filtering of large compound libraries to identify potential hits. mdpi.com | Can prioritize furan-containing molecules for synthesis and experimental testing, saving time and resources. mdpi.com |

| Phenotypic Screening | Screening compounds for their effect on cell or organism physiology. | Can uncover novel biological activities of furan derivatives without a preconceived target. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemistry, capable of predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. eurekalert.orgengineering.org.cn For a molecule like 2-Butanone, 4-(2-furanyl)-4-hydroxy-, AI and ML could play a significant role in several areas.